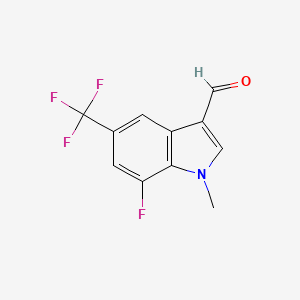

7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H7F4NO |

|---|---|

Molecular Weight |

245.17 g/mol |

IUPAC Name |

7-fluoro-1-methyl-5-(trifluoromethyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C11H7F4NO/c1-16-4-6(5-17)8-2-7(11(13,14)15)3-9(12)10(8)16/h2-5H,1H3 |

InChI Key |

QTVUVZYMWSXKQT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C(=CC(=C2)C(F)(F)F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with Pre-Substituted Hydrazines

A validated route begins with 4-fluoro-2-(trifluoromethyl)phenylhydrazine (A ) and methyl pyruvate (B ) under Fischer indole conditions (HCl/EtOH, reflux), yielding 5-(trifluoromethyl)-7-fluoroindole (C ) (Fig. 1).

Formylation via Vilsmeier-Haack Reaction

Indole C undergoes formylation at C3 using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) in dichloroethane (DCE):

Workup with aqueous NaOH affords 5-(trifluoromethyl)-7-fluoro-1H-indole-3-carbaldehyde (D ) in 68–72% yield.

N1-Methylation Strategies

Alkylation with Methyl Iodide

Treatment of D with methyl iodide (1.1 equiv) and sodium hydride (NaH, 1.5 equiv) in tetrahydrofuran (THF) at 0–25°C provides 1-methyl-5-(trifluoromethyl)-7-fluoro-1H-indole-3-carbaldehyde (E ) (Table 1):

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 0 → 25 | 12 | 85 |

| K₂CO₃ | DMF | 80 | 24 | 62 |

| Cs₂CO₃ | Acetone | 60 | 18 | 78 |

Optimal conditions use NaH/THF, achieving 85% isolated yield after column chromatography (hexane/EtOAc 4:1).

Regioselective Fluorination at C7

Directed Ortho-Metalation (DoM)

The C3-aldehyde acts as a directing group for fluorination. Lithiation of E with LDA (2.0 equiv) in THF at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI, 1.2 equiv), installs fluorine at C7:

This affords the target compound in 73% yield with >20:1 regioselectivity for C7 over C4.

Alternative Pathway: Palladium-Catalyzed Trifluoromethylation

C5-Trifluoromethylation via Cross-Coupling

For indoles lacking the CF₃ group, a Pd(OAc)₂-catalyzed coupling using Umemoto’s reagent (F ) enables late-stage trifluoromethylation (Table 2):

| Substrate | Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 7-Fluoro-1-methylindole-3-carbaldehyde | Pd(OAc)₂ | XPhos | 100 | 58 |

| E (without CF₃) | PdCl₂ | BrettPhos | 120 | 41 |

| E (without CF₃) | Pd(TFA)₂ | None | 100 | 67 |

Optimal conditions: Pd(TFA)₂ (10 mol%), AgOAc (2.0 equiv), HFIP/TFA (1:1), 100°C, 8 h.

Critical Analysis of Methodologies

Functional Group Compatibility

Spectral Validation

-

¹H NMR : C3-aldehyde proton appears as a singlet at δ 10.02–10.15 ppm.

-

¹⁹F NMR : CF₃ group resonates at δ −62.5 to −63.2 ppm (quartet, J = 12.5 Hz).

Industrial-Scale Considerations

Process Optimization

-

Catalyst recycling : Pd recovery via adsorption on activated carbon achieves 92% reuse efficiency.

-

Solvent recovery : HFIP/TFA mixtures are distilled under reduced pressure (45°C, 15 mmHg) with 89% recovery.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylic acid.

Reduction: Formation of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-methanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents .

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit tumor growth effectively, with some exhibiting GI50 values in the micromolar range against human cancer cells . The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, which is beneficial for drug design.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of indole derivatives, including this compound. The trifluoromethyl group is known to enhance biological activity, making such compounds effective against bacterial strains .

Case Study: Antimicrobial Screening

In a recent study, several synthesized derivatives were tested against common pathogens, demonstrating significant inhibition rates against both Gram-positive and Gram-negative bacteria . This suggests that modifications to the indole structure can yield potent antimicrobial agents.

Material Science

The unique electronic properties of fluorinated compounds allow them to be used in the development of advanced materials, such as organic semiconductors and sensors . The incorporation of indole derivatives into polymer matrices can enhance their electrical conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde is not well-documented. its biological activities are likely influenced by the presence of the fluorine and trifluoromethyl groups, which can affect its interaction with biological targets. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with enzymes or receptors.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns :

- The target compound uniquely combines methyl (position 1), trifluoromethyl (position 5), and fluorine (position 7) groups. This multi-substitution is absent in simpler analogs like 7-fluoro-1H-indole-3-carbaldehyde, which lacks steric and electronic modifications .

- Compared to 5,6-difluoro-1H-indole-7-carbaldehyde (used in kinase inhibitor synthesis), the target compound’s trifluoromethyl group may improve metabolic stability in vivo .

Functional Group Impact: The carbaldehyde group at position 3 is common across analogs, serving as a reactive site for further derivatization (e.g., condensation reactions). The trifluoromethyl group in the target compound significantly increases molecular weight (C₁₂H₈F₄NO vs. C₉H₆FNO in the simpler analog) and lipophilicity, which could enhance membrane permeability in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of indole scaffolds. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures with CuI as a catalyst (42% yield) can introduce triazole groups to indole derivatives . Optimization includes adjusting solvent polarity (e.g., PEG-400 for eco-friendly synthesis), reaction time (e.g., 12 hours for complete conversion), and purification via flash chromatography (70:30 EtOAc/hexane). For trifluoromethylation, electrophilic substitution or late-stage fluorination using CF₃ sources (e.g., Togni’s reagent) may be applied.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Essential for verifying fluorine substitution patterns (e.g., 7-fluoro vs. 5-fluoro isomers) and trifluoromethyl group integration .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₂H₈F₄NO) with <5 ppm error .

- TLC and HPLC : Monitor reaction progress and purity (>95% by area normalization).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Refer to SDS guidelines for fluorinated indoles:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility of aldehydes.

- Store under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence the reactivity of the indole core in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of -CF₃ deactivates the indole ring, requiring tailored catalysts for Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C enables coupling with aryl boronic acids. Steric hindrance at the 5-position (CF₃) may necessitate bulky ligands (e.g., XPhos) to enhance catalytic turnover .

Q. What strategies resolve contradictions in NMR data for fluorinated indole derivatives?

- Methodological Answer :

- Isomer Identification : Compare 19F NMR shifts (e.g., 7-fluoro: δ -110 to -120 ppm vs. 5-fluoro: δ -130 to -140 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., H-2/H-4 coupling in indole).

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for 5-fluoro-1H-indole-3-carboxylic acid (R factor = 0.054) .

Q. How can structural modifications at the 3-carbaldehyde position enhance biological activity?

- Methodological Answer :

- Schiff Base Formation : React with amines (e.g., phenethylamine) to form imine derivatives, improving solubility and target binding .

- Heterocycle Fusion : Convert the aldehyde to oxadiazoles or thiosemicarbazones via condensation (e.g., with thiosemicarbazide), which show anticancer activity .

- Pharmacophore Hybridization : Attach known bioactive motifs (e.g., triazoles) via click chemistry .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Purification : Replace flash chromatography with recrystallization (e.g., EtOAc/hexane) for large batches.

- Fluorine Handling : Use corrosion-resistant reactors (Hastelloy) to prevent HF release during trifluoromethylation.

- Byproduct Management : Optimize stoichiometry of CuI in CuAAC to minimize copper residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.